

# An In-depth Technical Guide on the Pharmacokinetics of ACP-5862

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ACP-5862 |           |
| Cat. No.:            | B2622267 | Get Quote |

This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the half-life and plasma clearance, of **ACP-5862**. **ACP-5862** is the primary and pharmacologically active metabolite of Acalabrutinib, a second-generation, irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and relevant pathway visualizations.

## Pharmacokinetic Profile of ACP-5862

ACP-5862 is formed through CYP3A-mediated oxidation of the parent drug, Acalabrutinib.[4] It is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[3][5] The mean exposure to ACP-5862 is approximately two- to three-fold higher than that of Acalabrutinib itself, although its potency for BTK inhibition is about 50% less than the parent compound.[1][2][6]

The following table summarizes the key pharmacokinetic parameters for **ACP-5862** in plasma, with comparative data for Acalabrutinib.



| Parameter                   | ACP-5862                                | Acalabrutinib                          | Source    |
|-----------------------------|-----------------------------------------|----------------------------------------|-----------|
| Half-Life (t½)              | 6.9 hours                               | 0.9 - 1.0 hours                        | [1][2][6] |
| 3.5 hours                   | [2]                                     |                                        |           |
| Clearance (CL/F)            | 21.9 L/h (95% CI:<br>19.5-24.0)         | 169 L/h (95% CI: 159-<br>175)          | [7]       |
| 13 L/h                      | 71 L/h                                  | [2]                                    |           |
| Intrinsic Clearance         | 23.6 μL/min per mg                      | Not Specified                          | [5]       |
| Time to Peak (Tmax)         | 1.6 hours (range: 0.9-<br>2.7)          | 0.9 hours (range: 0.5-<br>1.9)         | [2]       |
| Volume of Distribution (Vd) | 38.5 L (Central) 38.4 L<br>(Peripheral) | 33.1 L (Central) 226 L<br>(Peripheral) | [7]       |
| ~67 L (Vdss)                | ~101 L (Vdss)                           | [2]                                    |           |
| Plasma Protein<br>Binding   | 98.6%                                   | 97.5%                                  | [1][2]    |

## **Experimental Protocols**

The pharmacokinetic data presented were primarily derived from population pharmacokinetic (PopPK) modeling and non-compartmental analysis of data from multiple clinical trials.

The pharmacokinetics of Acalabrutinib and **ACP-5862** were characterized using a non-linear mixed-effects modeling approach.[7]

- Data Collection: Data were pooled from numerous Phase I/II trials involving both healthy
  adult volunteers and patients with B-cell malignancies.[7] This included a substantial number
  of concentration-time samples for both Acalabrutinib and ACP-5862 (e.g., 11,196 for
  Acalabrutinib and 1,068 for ACP-5862 in one analysis).[7]
- Model Structure: The pharmacokinetics of both analytes were effectively described using two-compartment disposition models.[7] Acalabrutinib's absorption was modeled with sequential zero- and first-order constants and a lag time.[7] The formation of ACP-5862 was



defined as the clearance of Acalabrutinib multiplied by the fraction metabolized, with its elimination characterized by first-order kinetics.[8]

 Covariate Analysis: A full covariate approach was employed to assess the influence of various factors on the pharmacokinetic parameters.[7] Investigated covariates included body weight, age, sex, race, health status (healthy vs. patient), hepatic and renal function, and coadministration of acid-reducing agents.[7] While some factors were statistically significant, none were found to cause clinically meaningful changes in drug exposure, supporting a fixed-dosing regimen.[7][8]

Plasma concentrations of Acalabrutinib and **ACP-5862** were measured using validated analytical methods.

- Sample Analysis: Plasma samples were analyzed to determine drug concentrations at various time points after administration.
- Quantification: The nominal plasma concentration range for quantification was 1 to 1000 ng/mL for Acalabrutinib and 5 to 5000 ng/mL for ACP-5862.[4]
- Non-Compartmental Analysis (NCA): Standard NCA methods were used to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and t½.[4]

## **Mandatory Visualizations**

Acalabrutinib and its active metabolite, **ACP-5862**, are potent inhibitors of Bruton tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BTK disrupts downstream signaling required for B-cell proliferation, trafficking, and survival. [2]





Click to download full resolution via product page



Caption: B-Cell Receptor signaling pathway showing inhibition of BTK by Acalabrutinib and ACP-5862.

The determination of pharmacokinetic parameters for **ACP-5862** involved a multi-stage process, heavily reliant on data from clinical trials and subsequent computational analysis.



Click to download full resolution via product page

Caption: Workflow for Population Pharmacokinetic (PopPK) analysis of ACP-5862.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medicine.com [medicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics of ACP-5862]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2622267#acp-5862-half-life-and-clearance-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com